methyl (1S,14S,15Z)-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perivine involves several steps, starting from the basic indole structure. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to achieve the desired structure . The reaction conditions often involve the use of catalysts such as Lewis acids or transition metal complexes to facilitate the cyclization and subsequent reactions .
Industrial Production Methods
Industrial production of Perivine typically involves the extraction of the compound from Catharanthus roseus using organic solvents like chloroform or dichloromethane . The extracted compound is then purified through techniques such as column chromatography or crystallization to obtain high-purity Perivine .
Chemical Reactions Analysis
Types of Reactions
Perivine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride .
Major Products
The major products formed from these reactions include various oxidized derivatives , reduced forms , and substituted analogs of Perivine .
Scientific Research Applications
Perivine has a wide range of applications in scientific research:
Mechanism of Action
Perivine exerts its effects primarily by inhibiting protein synthesis in cancer cells, which may be related to its significant cytotoxicity . It also inhibits HIV infection by binding to the virus’s RNA polymerase, preventing the transcription of viral DNA into messenger RNA (mRNA) . These actions involve complex molecular pathways and interactions with specific cellular targets.
Comparison with Similar Compounds
Similar Compounds
- Vobasine
- Coronaridine
- Dichomine
Uniqueness
Perivine stands out due to its dual cytotoxic and antiviral properties, making it a unique compound in the field of medicinal chemistry . While similar compounds like Vobasine and Coronaridine also exhibit biological activities, Perivine’s ability to inhibit both cancer cell growth and viral replication highlights its potential as a versatile therapeutic agent .
Properties
Molecular Formula |
C20H22N2O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl (1S,14S,15Z)-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate |
InChI |
InChI=1S/C20H22N2O3/c1-3-11-10-21-16-8-14-12-6-4-5-7-15(12)22-19(14)17(23)9-13(11)18(16)20(24)25-2/h3-7,13,16,18,21-22H,8-10H2,1-2H3/b11-3+/t13-,16+,18?/m1/s1 |
InChI Key |
NKTORRNHKYVXSU-IBAGUEGVSA-N |
Isomeric SMILES |
C/C=C/1\CN[C@H]2CC3=C(C(=O)C[C@H]1C2C(=O)OC)NC4=CC=CC=C34 |
Canonical SMILES |
CC=C1CNC2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34 |
Origin of Product |
United States |
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